molecular formula C6H14ClNO B8220243 (R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride

(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride

Cat. No.: B8220243
M. Wt: 151.63 g/mol
InChI Key: VFFGOTKKDBEREO-FYZOBXCZSA-N
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Description

®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO. It is a derivative of tetrahydrofuran and is known for its applications in various fields of scientific research and industry. This compound is often used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride can be achieved through several synthetic routes. One common method involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to yield the desired product. This process typically involves six steps and results in a total yield of approximately 45.5% .

Industrial Production Methods: In an industrial setting, the production of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes the use of catalysts and specific temperature and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

  • (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride
  • 3-Aminomethyltetrahydrofuran hydrochloride
  • Oxolan-3-ylmethanamine hydrochloride

Comparison: ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.

Properties

IUPAC Name

N-methyl-1-[(3R)-oxolan-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-4-6-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFGOTKKDBEREO-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCOC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCOC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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